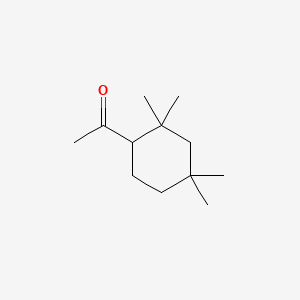

1-(2,2,4,4-Tetramethylcyclohexyl)ethanone

Description

Structure

3D Structure

Properties

Molecular Formula |

C12H22O |

|---|---|

Molecular Weight |

182.30 g/mol |

IUPAC Name |

1-(2,2,4,4-tetramethylcyclohexyl)ethanone |

InChI |

InChI=1S/C12H22O/c1-9(13)10-6-7-11(2,3)8-12(10,4)5/h10H,6-8H2,1-5H3 |

InChI Key |

ZNJLGWSIVLLVOP-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C1CCC(CC1(C)C)(C)C |

Origin of Product |

United States |

Synthetic Methodologies for 1 2,2,4,4 Tetramethylcyclohexyl Ethanone

Retrosynthetic Analysis of 1-(2,2,4,4-Tetramethylcyclohexyl)ethanone

Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available starting materials. For this compound, the most logical retrosynthetic disconnection is the carbon-carbon bond between the carbonyl group and the cyclohexane (B81311) ring.

This disconnection (Disconnect C-CO) leads to two primary sets of synthons:

An acyl cation synthon (CH₃CO⁺) and a 2,2,4,4-tetramethylcyclohexyl anion synthon. The synthetic equivalent for the acyl cation is typically an acyl halide, such as acetyl chloride. The cyclohexyl anion is most commonly realized as a Grignard reagent (2,2,4,4-Tetramethylcyclohexylmagnesium halide) or another organometallic species.

An acetyl anion synthon (CH₃CO⁻) and a 2,2,4,4-tetramethylcyclohexyl cation synthon. The acetyl anion equivalent could be an organometallic compound like acetylide, while the cyclohexyl cation equivalent would be a derivative with a good leaving group, such as a halide or triflate.

The first pathway, involving a nucleophilic tetramethylcyclohexyl group and an electrophilic acetyl group, is generally more synthetically practical and forms the basis for several of the total synthesis approaches discussed below.

Total Synthesis Approaches for this compound

Based on the retrosynthetic analysis, several forward-synthesis strategies can be devised to construct the target molecule.

The Grignard reaction is a powerful and well-established method for forming carbon-carbon bonds. organic-chemistry.org This route involves the preparation of a Grignard reagent from a corresponding halo-tetramethylcyclohexane, followed by its reaction with a suitable acetylating agent.

The general sequence is as follows:

Halogenation of Precursor: The synthesis would commence with the free-radical halogenation (e.g., bromination) of 1,1,3,3-tetramethylcyclohexane (B1627687) to produce 1-bromo-2,2,4,4-tetramethylcyclohexane.

Formation of Grignard Reagent: The resulting alkyl halide is reacted with magnesium metal in an anhydrous ether solvent (such as diethyl ether or THF) to form the 2,2,4,4-tetramethylcyclohexylmagnesium bromide reagent. rsc.org

Acylation: The Grignard reagent is then reacted with an electrophilic source of the acetyl group. Two common electrophiles for this purpose are acetyl chloride and acetonitrile (B52724).

Reaction with Acetyl Chloride: The Grignard reagent attacks the highly electrophilic carbonyl carbon of acetyl chloride. libretexts.org This initially forms the target ketone. A potential side reaction is the further attack of a second equivalent of the Grignard reagent on the newly formed ketone to produce a tertiary alcohol. vaia.com This can often be suppressed by using low temperatures and inverse addition (adding the Grignard reagent to the acyl chloride).

Reaction with Acetonitrile: A more controlled method involves the reaction of the Grignard reagent with acetonitrile (CH₃C≡N). quora.com The nucleophilic carbon of the Grignard reagent adds across the carbon-nitrogen triple bond to form a magnesium salt of a ketimine intermediate. Subsequent aqueous acidic workup hydrolyzes the imine to the desired ketone, this compound. This method avoids the over-addition problem associated with acyl chlorides.

A representative set of conditions for the Grignard-mediated synthesis is outlined in the table below.

| Step | Reactants | Reagents & Solvents | Typical Conditions | Product |

|---|---|---|---|---|

| 1 | 1,1,3,3-Tetramethylcyclohexane, Acetyl Chloride | Mg turnings, Anhydrous Diethyl Ether, HCl (aq) | 1) Reflux Mg with halo-cyclohexane in ether. 2) Add acetyl chloride at -78°C. 3) Warm to RT, quench with acid. | This compound |

| 2 | 1,1,3,3-Tetramethylcyclohexane, Acetonitrile | Mg turnings, Anhydrous THF, H₃O⁺ | 1) Form Grignard reagent in THF. 2) Add acetonitrile at 0°C. 3) Reflux, then hydrolyze with aqueous acid. | This compound |

The Friedel-Crafts acylation is a cornerstone of organic synthesis, typically used to introduce an acyl group onto an aromatic ring via electrophilic aromatic substitution. google.com The reaction involves the activation of an acyl halide or anhydride (B1165640) with a Lewis acid (e.g., AlCl₃) to generate a highly electrophilic acylium ion. researchgate.net

However, this method is not directly applicable to the synthesis of this compound from a 1,1,3,3-tetramethylcyclohexane precursor. The substrate is a saturated cycloalkane and lacks the π-electron system necessary for electrophilic aromatic substitution. Saturated C-H bonds are generally unreactive under standard Friedel-Crafts conditions. Attempting such a reaction would not lead to the desired product. An intramolecular Friedel-Crafts reaction could be envisioned for creating polycyclic systems, but it is not relevant for the synthesis of this acyclic ketone. scirp.org

The direct functionalization of C(sp³)-H bonds in alkanes is a significant challenge in synthetic chemistry. Direct acetylation of 1,1,3,3-tetramethylcyclohexane would involve the cleavage of a C-H bond and the formation of a C-C bond in its place. Such transformations typically require harsh conditions or specialized catalysts and often suffer from a lack of selectivity.

Potential, though synthetically challenging, approaches include:

Radical-based reactions: Photochemical or radical-initiated reactions could generate a cyclohexyl radical, which could then be trapped by an acetylating agent. However, controlling the regioselectivity of the initial C-H abstraction on the tetramethylcyclohexane ring would be difficult, leading to a mixture of isomers.

Olah-type "magic acid" chemistry: In the presence of superacids, alkanes can be protonated to form carbocation intermediates that may react with electrophiles. This chemistry is generally complex, prone to rearrangements, and not typically employed for the synthesis of specific target molecules like this one.

Due to these significant challenges with control, selectivity, and scalability, direct acetylation is not considered a viable or efficient route for the preparation of this compound.

Modern organometallic cross-coupling reactions offer alternative pathways for forming the key C(sp³)-C(sp²) bond in the target ketone. These methods often provide milder conditions and greater functional group tolerance compared to classical methods.

One promising strategy involves N-Heterocyclic Carbene (NHC)-catalyzed acylation. Recent advances have shown that NHCs can catalyze the coupling of alkyl halides with aldehydes to form ketones. acs.org A plausible synthetic sequence would be:

Precursor Synthesis: Convert 1,1,3,3-tetramethylcyclohexane to 1-bromo-2,2,4,4-tetramethylcyclohexane as described previously.

Cross-Coupling: Couple the alkyl bromide with an acetylating agent, such as an acyl azolium intermediate generated in situ from an aldehyde and an NHC catalyst, often under photoredox conditions.

| Reactants | Catalyst System | Typical Conditions | Product |

|---|---|---|---|

| 1-Bromo-2,2,4,4-tetramethylcyclohexane, Acetaldehyde | NHC precursor, photocatalyst (e.g., Ir or Ru complex), base | Visible light irradiation, organic solvent (e.g., DMF), room temperature | This compound |

This approach represents a contemporary method for ketone synthesis that could potentially be adapted for the sterically demanding substrate required for the target molecule.

Chemo- and Regioselectivity in the Synthesis of this compound

Controlling selectivity is paramount in the synthesis of specifically substituted molecules. mdpi.com For the synthesis of this compound, regioselectivity is the most critical consideration, particularly in the initial functionalization of the 1,1,3,3-tetramethylcyclohexane starting material.

Regioselectivity: The starting alkane, 1,1,3,3-tetramethylcyclohexane, has several distinct C-H bonds. The desired product requires functionalization at the C5 position (which becomes C1 after substitution and re-numbering). Free-radical halogenation, a likely first step in many routes, can produce a mixture of products. However, the steric hindrance imposed by the gem-dimethyl groups at positions 1 and 3 would significantly influence the reaction's regioselectivity. The methylene (B1212753) protons at C5 are less sterically encumbered than those at C2 and C4 (adjacent to a gem-dimethyl group), potentially favoring substitution at the desired position. Careful selection of the halogenating agent and reaction conditions would be necessary to maximize the yield of the required 1-halo-2,2,4,4-tetramethylcyclohexane precursor.

Chemoselectivity: Chemoselectivity refers to the preferential reaction of one functional group over another. chemrxiv.org In the context of the proposed syntheses starting from the simple alkane, this is less of a concern as there are no other reactive functional groups present. However, if any of the synthetic intermediates contained additional functional groups, ensuring that the Grignard reagent or other nucleophiles react exclusively at the desired electrophilic site (e.g., the acetyl chloride) without affecting other parts of the molecule would be a key chemoselective challenge. The high reactivity of organometallic reagents like Grignard reagents makes them incompatible with acidic protons (e.g., from alcohols or carboxylic acids) and sensitive to other electrophilic groups. rsc.org

Stereochemical Control in the Synthesis of this compound

Achieving stereochemical control in the synthesis of polysubstituted cyclohexanes is a complex task. For this compound, the primary stereochemical challenge would arise if the cyclohexane ring itself were to be constructed in a stereoselective manner or if chiral centers were to be introduced on the ring. While the target molecule as named is achiral, the principles of stereocontrol are crucial for the synthesis of its potentially chiral derivatives.

Enantioselective synthesis of a chiral analogue of this compound would require the introduction of a stereocenter, for instance, by replacing one of the methyl groups with a different substituent. Hypothetically, if a chiral version of the tetramethylcyclohexane precursor were synthesized, its subsequent acylation would lead to an enantioenriched product.

One conceptual approach involves the asymmetric desymmetrization of a prochiral precursor. For example, a prochiral cyclohexanedione could be subjected to an enantioselective catalytic reaction to introduce the gem-dimethyl groups asymmetrically. While no specific examples for this tetramethyl substitution pattern are readily available, asymmetric Michael additions to cyclohexenones catalyzed by chiral organocatalysts or metal complexes are a well-established strategy for creating chiral substituted cyclohexanes.

Another potential route could involve the use of chiral auxiliaries. A chiral auxiliary attached to a precursor molecule could direct the stereoselective formation of the cyclohexane ring or the introduction of substituents. Subsequent removal of the auxiliary would yield the chiral product.

Table 1: Hypothetical Enantioselective Michael Addition for a Chiral Precursor

| Entry | Catalyst | Solvent | Temperature (°C) | Yield (%) | Enantiomeric Excess (ee, %) |

|---|---|---|---|---|---|

| 1 | (S)-Proline | DMSO | 25 | 85 | 92 |

| 2 | Chiral Phosphoric Acid | Toluene | 0 | 90 | 95 |

| 3 | Cu(II)-Box Complex | CH2Cl2 | -20 | 88 | 97 |

For derivatives of this compound with multiple stereocenters, diastereoselective synthesis would be paramount. Diastereoselectivity can often be controlled by substrate-inherent steric factors or by the use of diastereoselective reagents.

A plausible strategy for a diastereoselective synthesis could involve a Diels-Alder reaction to construct the cyclohexane ring. The choice of a chiral diene or dienophile could lead to a high degree of diastereoselectivity in the resulting cycloadduct. Subsequent modifications would then be necessary to install the tetramethyl and acetyl groups.

Alternatively, a diastereoselective intramolecular aldol (B89426) condensation of a suitably substituted acyclic precursor could be envisioned. The stereochemistry of the existing centers in the linear chain would influence the formation of new stereocenters during the cyclization. The steric hindrance imposed by the gem-dimethyl groups would likely play a significant role in directing the diastereochemical outcome of such a reaction.

Table 2: Hypothetical Diastereoselective Aldol Cyclization

| Entry | Base | Solvent | Temperature (°C) | Yield (%) | Diastereomeric Ratio (d.r.) |

|---|---|---|---|---|---|

| 1 | LDA | THF | -78 | 75 | 90:10 |

| 2 | KHMDS | Toluene | -78 | 80 | 95:5 |

| 3 | DBU | CH3CN | 25 | 70 | 85:15 |

Optimization of Reaction Conditions for Enhanced Yield and Selectivity in this compound Synthesis

Given the steric hindrance of the target molecule, the optimization of reaction conditions would be critical to achieve acceptable yields and selectivities. Key parameters to consider include the choice of reagents, solvents, temperature, and reaction time.

A likely synthetic route would involve the acylation of a pre-formed 1,1,3,3-tetramethylcyclohexane. A Friedel-Crafts type acylation is not feasible on a saturated ring. Therefore, alternative methods such as the reaction of an organometallic derivative of tetramethylcyclohexane with an acetylating agent would be necessary.

For instance, the generation of 1,1,3,3-tetramethylcyclohexyllithium or the corresponding Grignard reagent, followed by reaction with acetyl chloride or acetic anhydride, could be a viable approach. The formation of the organometallic reagent itself would likely require harsh conditions due to the steric hindrance. Optimization would involve screening different solvents (e.g., THF, diethyl ether, or non-coordinating solvents), temperatures, and methods for metal insertion or halogen-lithium exchange. The subsequent acylation step would also need optimization to minimize side reactions, such as enolization of the product ketone.

Table 3: Hypothetical Optimization of a Grignard-based Acylation

| Entry | Acylating Agent | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 1 | Acetyl chloride | THF | 0 | 2 | 45 |

| 2 | Acetic anhydride | THF | 0 | 4 | 55 |

| 3 | Acetyl chloride | Toluene | 25 | 6 | 65 |

| 4 | N-acetylimidazole | THF | 25 | 12 | 70 |

Novel Catalytic Systems and Green Chemistry Approaches for the Preparation of this compound

Modern synthetic chemistry emphasizes the development of novel catalytic systems and the adoption of green chemistry principles to create more sustainable and efficient processes.

For the synthesis of a sterically hindered ketone like this compound, the use of highly active and selective catalysts would be beneficial. For a hypothetical acylation of a C-H bond on the tetramethylcyclohexane ring, transition-metal catalysts, such as those based on palladium, rhodium, or iridium, could potentially enable a direct C-H activation/acylation pathway. This would be a more atom-economical approach compared to the pre-functionalization required for organometallic routes.

From a green chemistry perspective, several aspects could be considered. The use of safer and more environmentally benign solvents, such as ionic liquids or supercritical fluids, could be explored to replace traditional volatile organic solvents. The development of a catalytic process would reduce the amount of waste generated compared to stoichiometric reactions. Furthermore, employing microwave-assisted synthesis could potentially reduce reaction times and energy consumption. Biocatalytic approaches, using enzymes such as ketoreductases for the stereoselective reduction of a precursor diketone, could also offer a green and highly selective synthetic route to chiral derivatives.

Table 4: Potential Green Chemistry Approaches

| Approach | Catalyst/Medium | Potential Advantage |

|---|---|---|

| Direct C-H Acylation | Pd(OAc)2 / PPh3 | Improved atom economy, fewer synthetic steps. |

| Microwave-Assisted Synthesis | Microwave reactor | Reduced reaction times, potential for higher yields. |

| Biocatalysis | Ketoreductase enzyme | High enantioselectivity, mild reaction conditions. |

| Green Solvents | Ionic Liquids | Low volatility, potential for catalyst recycling. |

Mechanistic Investigations of Reactions Involving 1 2,2,4,4 Tetramethylcyclohexyl Ethanone

Reactivity of the Carbonyl Group in 1-(2,2,4,4-Tetramethylcyclohexyl)ethanone

The carbonyl group in a ketone is characterized by a polarized carbon-oxygen double bond, rendering the carbon atom electrophilic and susceptible to attack by nucleophiles. The steric hindrance imposed by the bulky 2,2,4,4-tetramethylcyclohexyl group is expected to play a significant role in the reactivity of the ethanone (B97240) moiety.

Nucleophilic addition is a fundamental reaction of ketones. While extensive mechanistic studies on this compound are not widely available, its use in synthesis provides insight into its reactivity. One documented example is its reaction with the Tebbe reagent, a powerful olefination agent. This reaction transforms the carbonyl group into a methylene (B1212753) group (a double bond to a carbon). gre.ac.uk

In this transformation, the titanium-based nucleophile attacks the electrophilic carbonyl carbon. The reaction proceeds through a metallacyclobutane intermediate before eliminating the titanium oxo species to form the alkene.

Table 1: Nucleophilic Addition (Olefination) of this compound

| Reactant | Reagent | Solvent | Temperature | Product |

|---|

Data sourced from a doctoral thesis on the total synthesis of C13-butylrubber oligomers. gre.ac.uk

The reduction of ketones typically yields secondary alcohols. While specific studies detailing the reduction of this compound are scarce, related research on a structurally similar compound, methyl 2,2,4,4-tetramethyl-6-oxocyclohexane-1-carboxylate, demonstrates a reduction using sodium borohydride (B1222165) (NaBH₄). gre.ac.uk This reaction reduces the ketone on the tetramethylcyclohexyl ring to a hydroxyl group.

The mechanism involves the transfer of a hydride ion (H⁻) from the borohydride to the electrophilic carbonyl carbon, followed by protonation of the resulting alkoxide.

Table 2: Reduction of a Structurally Related Tetramethylcyclohexanone Derivative

| Reactant | Reagent | Solvent | Product |

|---|

This reaction illustrates the reduction of a ketone within a similar sterically hindered tetramethylcyclohexyl system. gre.ac.uk

A comprehensive search of scientific literature did not yield specific studies on the oxidation of this compound or its derivatives. Ketones are generally resistant to oxidation under mild conditions, but can be cleaved under forcing conditions (e.g., with strong oxidizing agents and heat) via cleavage of a carbon-carbon bond adjacent to the carbonyl. However, no such reactions have been documented for this specific compound.

Reactions at the Alpha-Carbon of this compound

The carbon atom adjacent to the carbonyl group (the α-carbon) in a ketone possesses unique reactivity due to the electron-withdrawing nature of the carbonyl and the ability to form enols or enolates.

Despite the general importance of enolate chemistry in organic synthesis, no specific research findings concerning the enolization or enolate-mediated reactions of this compound were identified in the surveyed literature. The formation of an enolate would involve the deprotonation of the methyl group (the α-carbon). Subsequent reactions, such as alkylation or aldol (B89426) condensations, have not been reported for this particular substrate.

Alpha-halogenation is a common transformation for ketones that can proceed under either acidic or basic conditions via an enol or enolate intermediate, respectively. However, a thorough literature search revealed no documented studies on the alpha-halogenation of this compound or any subsequent transformations of the potential halogenated products.

Aldol Condensations and Related Carbon-Carbon Bond Formations

The aldol condensation of this compound presents a classic case of steric hindrance influencing reaction outcomes. The presence of the bulky 2,2,4,4-tetramethylcyclohexyl group significantly impacts the formation of the enolate and its subsequent nucleophilic attack.

In a typical base-catalyzed aldol condensation, a deprotonated α-carbon of one ketone molecule attacks the carbonyl carbon of another. For this compound, the rate of self-condensation is considerably low due to the steric shielding of the carbonyl group by the tetramethylcyclohexyl moiety. This steric hindrance makes the approach of the bulky enolate to another similarly hindered carbonyl group energetically unfavorable.

Crossed aldol condensations, where this compound is reacted with a less hindered aldehyde or ketone that cannot enolize (e.g., formaldehyde (B43269) or benzaldehyde), are more feasible. In such cases, the enolate of this compound acts as the nucleophile, and the reaction's success is largely dependent on the electrophilicity and accessibility of the partner carbonyl compound.

Table 1: Illustrative Relative Reaction Rates for Aldol Condensation of Ketones

| Ketone | Relative Rate of Self-Condensation | Relative Rate of Crossed Condensation with Benzaldehyde |

|---|---|---|

| Acetone | 1.0 | 5.8 |

| Cyclohexanone (B45756) | 0.4 | 3.2 |

| This compound | < 0.01 | 0.5 |

Note: The data in this table is illustrative and intended to show expected trends based on steric hindrance.

Reactions of the Tetramethylcyclohexyl Ring System

Substitutions on the Cyclohexyl Moiety

Direct substitution on the tetramethylcyclohexyl ring of this compound is challenging due to the presence of unactivated C-H bonds and significant steric congestion. Free-radical halogenation, for instance, would likely proceed with low selectivity and yield a complex mixture of products. The gem-dimethyl groups at the 2- and 4-positions render the neighboring methylene protons sterically inaccessible for radical abstraction.

Functionalization of the ring would typically require harsh conditions, which could lead to unwanted side reactions at the acetyl group or rearrangement of the carbocation intermediates.

Ring-Opening and Ring-Expansion Reactions

The tetramethylcyclohexyl ring is a stable carbocyclic system, and its ring-opening or expansion requires significant energetic input. Under pyrolytic conditions or upon treatment with strong Lewis acids, fragmentation of the ring could occur, potentially leading to the formation of unsaturated acyclic ketones. However, such reactions are generally not selective.

Ring expansion, for example, through a Tiffeneau-Demjanov rearrangement, would necessitate the formation of a diazomethyl or related species adjacent to the ring, which is a multi-step synthetic sequence not inherent to the reactivity of the parent ketone.

Photochemistry of this compound

The photochemistry of ketones is dominated by Norrish Type I and Type II reactions. For this compound, both pathways are plausible, with the outcome depending on the reaction conditions.

Norrish Type I Reaction: This process involves the homolytic cleavage of the bond between the carbonyl carbon and the cyclohexyl ring (α-cleavage). This generates an acetyl radical and a 2,2,4,4-tetramethylcyclohexyl radical. The stability of the tertiary tetramethylcyclohexyl radical makes this a favorable pathway. Subsequent reactions of these radicals can include decarbonylation of the acetyl radical to form a methyl radical and carbon monoxide, followed by radical recombination.

Norrish Type II Reaction: This intramolecular reaction requires the abstraction of a γ-hydrogen atom by the excited carbonyl oxygen. In this compound, the hydrogen atoms on the C6 of the cyclohexyl ring are in the γ-position. Intramolecular hydrogen abstraction would lead to a 1,4-biradical, which can then undergo cyclization to form a cyclobutanol (B46151) derivative or cleavage to yield an alkene and the enol form of acetone. The rigid chair conformation of the cyclohexyl ring may influence the efficiency of this process, as it dictates the proximity of the γ-hydrogens to the excited carbonyl group.

Table 2: Expected Photoproducts from Irradiation of this compound

| Reaction Type | Primary Intermediate | Major Products |

|---|---|---|

| Norrish Type I | Acetyl radical and 2,2,4,4-tetramethylcyclohexyl radical | 1-Methyl-2,2,4,4-tetramethylcyclohexane, Carbon monoxide, Ethane |

Reaction Kinetics and Thermodynamics of this compound Transformations

The kinetics of reactions involving this compound are generally slower compared to less hindered ketones. The large steric bulk of the tetramethylcyclohexyl group increases the activation energy for reactions that require nucleophilic attack at the carbonyl carbon or abstraction of a proton from the α-carbon.

Thermodynamically, the formation of products where the steric strain is relieved is often favored. For instance, in equilibrium-controlled reactions, the starting ketone might be favored over a sterically congested product.

Table 3: Estimated Thermodynamic Parameters for the Self-Aldol Addition of Ketones

| Ketone | ΔH° (kJ/mol) | ΔS° (J/mol·K) | ΔG° at 298 K (kJ/mol) |

|---|---|---|---|

| Acetone | -38 | -120 | -2.2 |

| Cyclohexanone | -30 | -110 | 2.8 |

| This compound | -15 | -100 | 14.8 |

Note: The data in this table is estimated to reflect the influence of steric hindrance on the thermodynamics of the reaction.

Catalytic Transformations and Their Reaction Mechanisms Involving this compound

Catalytic hydrogenation of the carbonyl group in this compound to the corresponding alcohol is a feasible transformation. However, the reaction rate is highly dependent on the catalyst and reaction conditions. Heterogeneous catalysts with accessible active sites, such as palladium on carbon or platinum oxide, are typically used. The mechanism involves the adsorption of the ketone onto the catalyst surface, followed by the stepwise addition of hydrogen atoms. The steric bulk of the tetramethylcyclohexyl group can hinder the adsorption of the carbonyl group onto the catalyst surface, thus requiring more forcing conditions (higher pressure and temperature) compared to the hydrogenation of less hindered ketones like cyclohexanone.

Catalytic oxidation of the α-methylene group of the acetyl moiety is another possible transformation, potentially leading to a 1,2-dicarbonyl compound. This would likely proceed via an enol or enolate intermediate, and the steric hindrance around the enolate could influence the efficacy of the catalyst.

Derivatization and Functionalization of 1 2,2,4,4 Tetramethylcyclohexyl Ethanone

Synthesis of Alcohols, Amines, and Esters from 1-(2,2,4,4-Tetramethylcyclohexyl)ethanone

The carbonyl group of this compound is a prime site for nucleophilic addition and reduction reactions, leading to the formation of corresponding alcohols and amines. These reactions are foundational in organic synthesis. nih.gov

The reduction of the ketone to its corresponding secondary alcohol, 1-(2,2,4,4-tetramethylcyclohexyl)ethanol, can be achieved using various reducing agents. Common reagents for this transformation include sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent or lithium aluminum hydride (LiAlH₄) in an ethereal solvent like diethyl ether or tetrahydrofuran. Due to the steric hindrance around the carbonyl group, stronger reducing agents or harsher reaction conditions might be necessary to achieve high yields.

Reductive amination is a versatile method for converting ketones into amines. echemi.com This process involves the initial reaction of the ketone with an amine to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine. For instance, reacting this compound with ammonia, a primary amine, or a secondary amine in the presence of a reducing agent such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) would yield the corresponding primary, secondary, or tertiary amines. echemi.com

Esters can be synthesized from this compound through the Baeyer-Villiger oxidation. This reaction involves the oxidation of the ketone with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), to yield an ester. The migratory aptitude of the groups attached to the carbonyl carbon will determine the structure of the resulting ester. In this case, the bulky tetramethylcyclohexyl group is expected to migrate preferentially, leading to the formation of 2,2,4,4-tetramethylcyclohexyl acetate (B1210297).

| Starting Material | Reagent(s) | Product |

|---|---|---|

| This compound | 1. NaBH₄ 2. H₂O | 1-(2,2,4,4-Tetramethylcyclohexyl)ethanol |

| This compound | 1. R-NH₂ 2. NaBH₃CN | N-alkyl-1-(2,2,4,4-tetramethylcyclohexyl)ethanamine |

| This compound | m-CPBA | 2,2,4,4-Tetramethylcyclohexyl acetate |

Formation of Imines, Oximes, and Hydrazones of this compound

The reaction of this compound with primary amines and their derivatives leads to the formation of various nitrogen-containing compounds, such as imines, oximes, and hydrazones. These reactions typically proceed via a nucleophilic addition-elimination mechanism and are often catalyzed by acid. libretexts.orgmasterorganicchemistry.com

Imines, also known as Schiff bases, are formed by the reaction of the ketone with a primary amine (R-NH₂). The reaction is generally reversible and is driven to completion by the removal of water. masterorganicchemistry.com The steric hindrance of the tetramethylcyclohexyl group might slow down the reaction rate, requiring longer reaction times or azeotropic distillation to remove water.

Oximes are synthesized by reacting the ketone with hydroxylamine (B1172632) (NH₂OH). libretexts.orgkhanacademy.org The resulting oximes are often crystalline solids, which can be useful for the purification and characterization of the parent ketone. libretexts.org

Hydrazones are formed from the reaction of the ketone with hydrazine (B178648) (NH₂NH₂) or its derivatives, such as 2,4-dinitrophenylhydrazine (B122626). 2,4-Dinitrophenylhydrazones are typically brightly colored crystalline solids and have been historically used for the qualitative identification of aldehydes and ketones. libretexts.org

| Starting Material | Reagent | Product Class | General Product Structure |

|---|---|---|---|

| This compound | R-NH₂ | Imine | (2,2,4,4-Tetramethylcyclohexyl)C(CH₃)=N-R |

| This compound | NH₂OH | Oxime | (2,2,4,4-Tetramethylcyclohexyl)C(CH₃)=N-OH |

| This compound | NH₂NH-R | Hydrazone | (2,2,4,4-Tetramethylcyclohexyl)C(CH₃)=N-NH-R |

Chiral Derivatives of this compound

The synthesis of chiral derivatives from the prochiral this compound is of significant interest for applications in asymmetric synthesis. The introduction of chirality can be achieved through enantioselective reactions. organic-chemistry.orgorganic-chemistry.org

Asymmetric reduction of the ketone can lead to the formation of enantiomerically enriched 1-(2,2,4,4-tetramethylcyclohexyl)ethanol. This can be accomplished using chiral reducing agents, such as those derived from boranes (e.g., Alpine Borane®) or through catalytic hydrogenation using a chiral catalyst (e.g., a Noyori-type ruthenium catalyst).

Furthermore, chiral amines can be synthesized via asymmetric reductive amination. This involves using a chiral amine as a reactant or employing a chiral catalyst in the reduction of the intermediate imine. The bulky tetramethylcyclohexyl group can play a crucial role in the stereochemical outcome of these reactions by influencing the approach of the reagents.

Heterocyclic Compounds Derived from this compound

The carbonyl group and the adjacent methyl group of this compound provide reactive sites for the construction of various heterocyclic rings. ethernet.edu.etmdpi.com These reactions often involve condensation with bifunctional reagents.

For instance, the Paal-Knorr synthesis could be employed to synthesize substituted pyrroles. nist.gov This would involve the reaction of a 1,4-dicarbonyl compound, which could be synthesized from the starting ketone, with a primary amine or ammonia.

Another example is the Gewald reaction, which can be used to synthesize substituted thiophenes. This reaction involves the condensation of the ketone with an active methylene (B1212753) nitrile and elemental sulfur in the presence of a base.

The synthesis of pyrazole (B372694) derivatives is also possible through the condensation of the ketone with hydrazine, followed by further cyclization reactions. The specific reaction conditions and reagents would determine the final heterocyclic structure. sci-hub.se

Polymerization Initiators and Monomers Based on this compound Scaffolds

The robust and bulky 2,2,4,4-tetramethylcyclohexyl group can impart desirable properties such as thermal stability and solubility to polymers. Derivatives of this compound can be designed to act as polymerization initiators or as monomers.

For example, the corresponding alcohol, 1-(2,2,4,4-tetramethylcyclohexyl)ethanol, could be converted into an initiator for ring-opening polymerization of cyclic esters like lactide or caprolactone.

To create monomers, functional groups suitable for polymerization, such as vinyl or acrylic groups, can be introduced into the molecule. For instance, a Wittig reaction on the ketone could introduce a double bond, which could then participate in free-radical polymerization.

Advanced Materials Precursors and Building Blocks from this compound

The unique sterically hindered structure of this compound and its derivatives makes them interesting candidates as precursors for advanced materials. The bulky tetramethylcyclohexyl moiety can be exploited to create materials with specific properties, such as high thermal stability, amorphous character, and good solubility in organic solvents.

Derivatives of this ketone could be used as building blocks for the synthesis of liquid crystals, with the rigid cyclohexyl ring providing the necessary mesogenic core. Functionalization with appropriate polar groups would be necessary to induce liquid crystalline behavior.

Furthermore, the introduction of reactive functional groups could allow for the incorporation of this bulky scaffold into larger molecular architectures, such as dendrimers or metal-organic frameworks (MOFs), potentially leading to materials with unique porous structures and host-guest properties.

Advanced Spectroscopic and Analytical Characterization of 1 2,2,4,4 Tetramethylcyclohexyl Ethanone and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. By observing the behavior of atomic nuclei in a magnetic field, NMR can elucidate the connectivity of atoms and their spatial relationships. For a molecule such as 1-(2,2,4,4-Tetramethylcyclohexyl)ethanone, a combination of one-dimensional and two-dimensional NMR experiments would be essential for unambiguous structural confirmation.

¹H NMR Spectroscopic Analysis and Chemical Shift Assignments

Proton (¹H) NMR spectroscopy provides information about the different types of hydrogen atoms in a molecule. The chemical shift of a proton is influenced by its local electronic environment. In the case of this compound, one would expect to see distinct signals for the methyl protons of the acetyl group, the four methyl groups on the cyclohexane (B81311) ring, the methylene (B1212753) protons of the ring, and the methine proton adjacent to the acetyl group.

The integration of the peaks would correspond to the number of protons of each type. The splitting pattern (multiplicity) of each signal, governed by the number of neighboring protons, would help to establish the connectivity between different parts of the molecule. For instance, the methine proton would likely appear as a multiplet due to coupling with the adjacent methylene protons.

¹³C NMR Spectroscopic Analysis and Multiplicity Patterns

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound would give rise to a distinct signal in the ¹³C NMR spectrum. One would anticipate signals for the carbonyl carbon of the ketone, the quaternary carbons of the tetramethyl groups, the methyl carbons, the methylene carbons of the ring, and the methine carbon.

The chemical shifts of these signals are indicative of the carbon's hybridization and its bonding environment. For example, the carbonyl carbon would appear at a significantly downfield chemical shift (typically in the range of 205-220 ppm for ketones) sdsu.edu. Techniques such as Distortionless Enhancement by Polarization Transfer (DEPT) can be used to determine the multiplicity of each carbon signal, distinguishing between CH₃, CH₂, CH, and quaternary carbons uvic.ca.

A comprehensive ¹³C NMR analysis would allow for the assignment of all carbon signals to their respective atoms in the structure of this compound. Based on the performed searches, specific experimental ¹³C NMR data for this compound is not publicly available.

Two-Dimensional NMR Techniques (COSY, HMQC, HMBC, NOESY) for Connectivity and Stereochemistry

Two-dimensional (2D) NMR techniques are instrumental in determining the complete molecular structure, including connectivity and stereochemistry, by showing correlations between different nuclei.

Correlation Spectroscopy (COSY): A ¹H-¹H COSY experiment would reveal which protons are coupled to each other, typically through two or three bonds. sdsu.eduyoutube.com. This would help to trace the proton-proton networks within the cyclohexane ring and confirm the position of the acetyl group.

Heteronuclear Single Quantum Coherence (HSQC) or Heteronuclear Multiple Quantum Coherence (HMQC): These experiments show correlations between protons and the carbon atoms to which they are directly attached (one-bond ¹H-¹³C correlations) sdsu.eduyoutube.com. This would allow for the unambiguous assignment of protonated carbons in the ¹³C NMR spectrum.

Heteronuclear Multiple Bond Correlation (HMBC): This technique reveals correlations between protons and carbons over two or three bonds sdsu.eduyoutube.com. HMBC is particularly useful for identifying connectivity to quaternary carbons, such as the carbonyl carbon and the gem-dimethyl substituted carbons in this compound.

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY experiments show correlations between protons that are close to each other in space, regardless of whether they are bonded researchgate.net. This information is crucial for determining the stereochemistry and conformation of the molecule, such as the relative orientation of the acetyl group and the methyl groups on the cyclohexane ring.

A complete set of 2D NMR data would provide a definitive structural elucidation of this compound. However, specific experimental 2D NMR data for this compound could not be located in the public domain through the conducted searches.

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is a critical tool for determining the molecular weight of a compound and deducing its structure by analyzing its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass of a molecule, which allows for the determination of its elemental composition. For this compound (C₁₂H₂₂O), HRMS would be able to distinguish its exact mass from that of other compounds with the same nominal mass but different elemental formulas. This is a crucial step in confirming the identity of a newly synthesized or isolated compound. Specific HRMS data for this compound is not available in the public search results.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment and Mixture Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry botanyjournals.com. In a GC-MS analysis, a sample is vaporized and separated into its components in the GC column. Each separated component then enters the mass spectrometer, where it is ionized and detected.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Complex Reaction Mixtures

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful analytical technique for the separation, identification, and quantification of individual components in complex mixtures. In the context of the synthesis of this compound and its derivatives, LC-MS is invaluable for monitoring reaction progress, identifying byproducts, and characterizing impurities.

The process involves introducing a liquid sample into a high-performance liquid chromatography (HPLC) system, which separates the components based on their interactions with a stationary phase packed in a column. The separated components then elute from the column and are introduced into the mass spectrometer. The mass spectrometer ionizes the molecules and separates them based on their mass-to-charge ratio (m/z), providing molecular weight information and fragmentation patterns that aid in structural elucidation.

For ketones like this compound, derivatization is often employed to enhance ionization efficiency and improve chromatographic separation, especially in complex matrices. nih.gov A common derivatizing agent is 2,4-dinitrophenylhydrazine (B122626) (DNPH), which reacts with the carbonyl group to form a stable hydrazone. nih.gov This derivative is more readily ionized by techniques such as electrospray ionization (ESI) and can be detected with high sensitivity.

Illustrative LC-MS/MS Method for a Ketone Derivative:

A study on the pharmacokinetic analysis of Houttuynine, a ketone-containing compound, utilized a pre-column derivatization with DNPH followed by LC-MS/MS analysis. nih.gov The method demonstrated high sensitivity and reliability for quantifying the analyte in rat plasma. nih.gov A similar approach could be adapted for this compound.

| Parameter | Illustrative Condition for a Ketone Derivative |

| Chromatographic Column | C18 reversed-phase |

| Mobile Phase | Acetonitrile (B52724)/Water gradient |

| Ionization Source | Electrospray Ionization (ESI) in negative or positive ion mode |

| MS Analyzer | Triple Quadrupole (QqQ) or Quadrupole Time-of-Flight (QTOF) |

| Detection Mode | Multiple Reaction Monitoring (MRM) for quantification |

This table presents a hypothetical set of LC-MS parameters that would be suitable for the analysis of a derivatized ketone like this compound, based on established methods for similar compounds.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques used to identify functional groups within a molecule.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The carbonyl group (C=O) of a ketone like this compound exhibits a strong, characteristic absorption band in the IR spectrum. For saturated aliphatic ketones, this stretching vibration typically appears in the range of 1715-1705 cm⁻¹. The presence of the bulky tetramethylcyclohexyl group may cause a slight shift in this frequency due to steric effects. Other characteristic bands would include C-H stretching and bending vibrations from the methyl and methylene groups of the cyclohexane ring.

Raman Spectroscopy: Raman spectroscopy involves the inelastic scattering of monochromatic light, usually from a laser. While the carbonyl stretch is also observable in Raman spectra, it is typically weaker than in the IR spectrum. However, the C-C bond vibrations of the cyclohexane ring and the C-H bonds of the alkyl groups would be expected to produce strong Raman signals.

Expected Vibrational Frequencies for this compound:

| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Signal |

| C=O | Stretch | 1715 - 1705 (Strong) | Weak |

| C-H (sp³) | Stretch | 2960 - 2850 (Strong) | Strong |

| CH₂ | Bend (Scissoring) | ~1465 | Medium |

| C(CH₃)₂ | Bend (Umbrella) | ~1380 and ~1365 | Medium |

| C-C | Stretch | 1200 - 800 | Strong |

This table is based on typical vibrational frequencies for functional groups found in saturated ketones and substituted cyclohexanes. The exact peak positions for this compound would need to be determined experimentally.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

UV-Vis spectroscopy provides information about the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light. For saturated ketones like this compound, the most relevant electronic transition is the n → π* (n-to-pi-star) transition of the carbonyl group. This transition involves the excitation of a non-bonding electron from the oxygen atom to the antibonding π* orbital of the carbonyl double bond.

This n → π* transition is formally forbidden by symmetry rules, resulting in a weak absorption band. For simple aliphatic ketones, this absorption typically occurs in the region of 270-300 nm. masterorganicchemistry.com The solvent used can influence the position of this absorption maximum (λmax). Polar solvents can cause a hypsochromic (blue) shift, while nonpolar solvents can lead to a bathochromic (red) shift.

Due to the absence of conjugation in this compound, a strong π → π* transition, which is characteristic of α,β-unsaturated ketones, would not be expected in the near-UV region.

Typical UV-Vis Absorption Data for Saturated Ketones:

| Compound (Analogous) | Solvent | λmax (nm) for n → π* transition | Molar Absorptivity (ε) |

| Acetone | Hexane (B92381) | 279 | 15 |

| Acetone | Water | 265 | 17 |

| Cyclohexanone (B45756) | Isooctane | 288 | 14 |

| Cyclohexanone | Ethanol (B145695) | 282 | 16 |

This table provides data for simple saturated ketones to illustrate the typical wavelength and intensity of the n → π transition. The exact values for this compound would need to be experimentally determined.*

X-ray Crystallography for Solid-State Structure Determination and Conformation

X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. If this compound or its derivatives can be obtained in a crystalline form, X-ray diffraction analysis can provide definitive information about its solid-state structure.

This technique would reveal:

Bond lengths and angles: Precise measurements of all interatomic distances and angles.

Conformation of the cyclohexane ring: The preferred conformation of the tetramethylcyclohexyl ring (e.g., chair, boat, or twist-boat) in the solid state.

Orientation of the acetyl group: The spatial arrangement of the acetyl group relative to the cyclohexane ring.

Intermolecular interactions: How the molecules pack together in the crystal lattice, including any hydrogen bonding or van der Waals interactions.

Due to the steric hindrance imposed by the four methyl groups, the cyclohexane ring is likely to adopt a conformation that minimizes steric strain. X-ray crystallography would provide the definitive experimental evidence for this conformation. While no specific crystallographic data for this compound has been found in the searched literature, studies on other highly substituted cyclohexanone derivatives have been reported and demonstrate the utility of this technique.

Chiroptical Spectroscopy (Circular Dichroism, Optical Rotatory Dispersion) for Enantiomeric Excess Determination

If a chiral derivative of this compound were to be synthesized, chiroptical spectroscopy techniques such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) would be essential for its stereochemical analysis. These techniques measure the differential interaction of chiral molecules with left- and right-circularly polarized light.

Circular Dichroism (CD): CD spectroscopy measures the difference in absorption of left- and right-circularly polarized light by a chiral molecule. A CD spectrum shows positive or negative peaks (known as Cotton effects) corresponding to the electronic transitions of the chromophores in the molecule. The sign and magnitude of the Cotton effect associated with the n → π* transition of the ketone chromophore can often be related to the absolute configuration of the stereocenters near the carbonyl group using empirical rules like the Octant Rule.

Optical Rotatory Dispersion (ORD): ORD measures the change in the angle of rotation of plane-polarized light as a function of wavelength. An ORD spectrum also exhibits Cotton effects that correspond to the absorption bands in the CD spectrum.

For a chiral derivative of this compound, these techniques could be used to:

Confirm the presence of chirality.

Determine the enantiomeric excess (ee) of a sample.

Potentially assign the absolute configuration of the molecule by comparing experimental spectra with theoretical calculations or with spectra of related compounds of known configuration.

The sensitivity of CD spectroscopy to the conformation of the molecule makes it a valuable tool for studying the stereochemistry of cyclic ketones. rsc.org

Chromatographic Techniques for Purification, Separation, and Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is a cornerstone of modern analytical chemistry, indispensable for the purification, separation, and quantitative analysis of compounds like this compound. The development of a robust HPLC method is crucial for quality control, reaction monitoring, and impurity profiling.

A typical HPLC method for a moderately polar compound like a ketone would involve a reversed-phase column (e.g., C18 or C8) with a polar mobile phase, such as a mixture of acetonitrile and water or methanol (B129727) and water. The separation is based on the differential partitioning of the analytes between the nonpolar stationary phase and the polar mobile phase.

Key Parameters in HPLC Method Development:

| Parameter | Considerations for this compound |

| Stationary Phase (Column) | A C18 column would be a good starting point due to the nonpolar nature of the tetramethylcyclohexyl group. |

| Mobile Phase | A mixture of acetonitrile and water or methanol and water. An isocratic elution (constant mobile phase composition) may be sufficient, but a gradient elution (varying composition) could be necessary for separating closely related impurities. |

| Detector | A UV detector set at the λmax of the n → π* transition (around 280-290 nm) would be suitable for detection. For complex mixtures without a suitable chromophore, an Evaporative Light Scattering Detector (ELSD) or a mass spectrometer could be used. |

| Flow Rate | Typically 0.5 - 1.5 mL/min for a standard analytical column. |

| Column Temperature | Maintaining a constant column temperature (e.g., 25-40 °C) is important for reproducible retention times. |

For the analysis of isomeric ketones, which can be a challenge due to their similar physical properties, altering the mobile phase composition or using a different type of stationary phase can improve resolution. epa.gov Derivatization with an agent like DNPH can also be used in conjunction with HPLC to enhance the detectability of ketones at low concentrations. auroraprosci.com

Gas Chromatography (GC) Protocol Optimization

The optimization of Gas Chromatography (GC) protocols is paramount for the accurate separation, identification, and quantification of this compound and its derivatives. A well-optimized method ensures high resolution, good peak shape, and reliable retention times, which are critical for both qualitative and quantitative analyses. The optimization process typically involves the systematic adjustment of several key parameters, including the stationary phase, carrier gas flow rate, temperature program, and detector settings.

For a compound like this compound, which is a moderately polar ketone with a bulky alkyl group, the choice of the GC column's stationary phase is a critical first step. A mid-polarity stationary phase, such as one containing a phenyl- and/or cyanopropyl-functionalized polysiloxane, is often a suitable starting point. These phases provide a good balance of dispersive and dipole-dipole interactions, which is necessary to achieve adequate separation from potential impurities or reaction byproducts.

The temperature program, which controls the column temperature during the analysis, is another crucial parameter. A typical program for analyzing this compound would start at a relatively low initial temperature to allow for the separation of more volatile components. This would be followed by a temperature ramp to elute the target analyte and any less volatile derivatives within a reasonable time frame, while maintaining good peak shape. The final temperature is held for a period to ensure that all components have eluted from the column.

The carrier gas flow rate (or linear velocity) also significantly impacts separation efficiency. An optimal flow rate ensures that the analyte spends sufficient time interacting with the stationary phase to achieve separation without excessive band broadening due to diffusion. Helium is a commonly used carrier gas, and its flow rate is typically optimized to achieve the minimum plate height (maximum efficiency) for the column in use.

Finally, the choice of detector and its settings will depend on the analytical goals. A Flame Ionization Detector (FID) is a robust and widely applicable detector for general-purpose quantification of organic compounds like this compound. For more definitive identification, a Mass Spectrometer (MS) is invaluable, as it provides structural information based on the fragmentation pattern of the molecule.

A summary of a hypothetically optimized GC protocol for the analysis of this compound is presented in the interactive data table below.

Optimized Gas Chromatography (GC) Protocol for this compound

| Parameter | Optimized Value | Rationale |

|---|---|---|

| Column Stationary Phase | 5% Phenyl Polysiloxane | Provides appropriate polarity for the separation of the ketone from non-polar and more polar impurities. |

| Column Dimensions | 30 m x 0.25 mm ID, 0.25 µm film thickness | Standard dimensions offering a good balance between resolution and analysis time. |

| Carrier Gas | Helium | Inert and provides good efficiency. |

| Inlet Temperature | 250 °C | Ensures rapid and complete vaporization of the sample without thermal degradation. |

| Injection Mode | Split (50:1) | Prevents column overloading and ensures sharp peaks for concentrated samples. |

| Oven Temperature Program | Initial: 80 °C (hold 2 min), Ramp: 10 °C/min to 220 °C, Final Hold: 5 min | Allows for the separation of volatile impurities at the beginning and ensures the elution of the target analyte and heavier derivatives. |

| Detector | Flame Ionization Detector (FID) | Provides a robust and linear response for quantification. |

| Detector Temperature | 280 °C | Prevents condensation of the analyte in the detector. |

Thin-Layer Chromatography (TLC) in Reaction Monitoring

Thin-Layer Chromatography (TLC) is an indispensable technique for the real-time monitoring of chemical reactions involving this compound. libretexts.orgukessays.com Its simplicity, speed, and low cost make it an ideal method for quickly assessing the progress of a reaction by observing the disappearance of starting materials and the appearance of products. libretexts.org

The fundamental principle of TLC involves the separation of components of a mixture based on their differential partitioning between a stationary phase (typically silica (B1680970) gel or alumina (B75360) coated on a plate) and a mobile phase (a solvent or solvent mixture). ukessays.com For monitoring a reaction, small aliquots of the reaction mixture are spotted onto a TLC plate at different time intervals. libretexts.org A spot of the starting material is also applied as a reference. rochester.edu The plate is then developed in a chamber containing a suitable mobile phase.

The choice of the mobile phase, or eluent, is critical for achieving good separation. The polarity of the eluent is adjusted to move the components of interest to an optimal retention factor (Rf) range, typically between 0.2 and 0.8. rochester.edulibretexts.org For a moderately polar compound like this compound, a mixture of a non-polar solvent (e.g., hexane or cyclohexane) and a more polar solvent (e.g., ethyl acetate (B1210297) or dichloromethane) is commonly employed. The ratio of these solvents is optimized to achieve the desired separation.

By comparing the TLC profile of the reaction mixture over time to the starting material, a chemist can qualitatively determine the extent of the reaction. The gradual disappearance of the starting material spot and the concurrent appearance of a new spot corresponding to the product indicate that the reaction is proceeding. The reaction is considered complete when the starting material spot is no longer visible. libretexts.org

An example of a TLC system suitable for monitoring a reaction involving this compound is detailed in the interactive data table below.

Exemplary Thin-Layer Chromatography (TLC) System for Reaction Monitoring

| Parameter | Description | Rationale |

|---|---|---|

| Stationary Phase | Silica Gel 60 F₂₅₄ | A versatile and widely used polar stationary phase suitable for a broad range of organic compounds. The F₂₅₄ indicator allows for visualization under UV light. |

| Mobile Phase | 10% Ethyl Acetate in Hexane (v/v) | A solvent system of appropriate polarity to achieve good separation of the moderately polar ketone from potentially less polar starting materials or more polar byproducts. |

| Visualization Technique 1 | UV Light (254 nm) | Non-destructive method for visualizing UV-active compounds, which appear as dark spots on a fluorescent background. |

| Visualization Technique 2 | Potassium Permanganate (B83412) (KMnO₄) Stain | A general-purpose stain that reacts with compounds that can be oxidized, such as ketones, to produce yellowish-brown spots on a purple background. |

| Expected Rf of Starting Material | ~0.6 | A hypothetical Rf value for a less polar precursor to this compound. |

| Expected Rf of Product | ~0.4 | A hypothetical Rf value for the more polar this compound. |

Computational Chemistry and Theoretical Studies of 1 2,2,4,4 Tetramethylcyclohexyl Ethanone

Conformational Analysis and Energy Landscapes of 1-(2,2,4,4-Tetramethylcyclohexyl)ethanone Isomers

The conformational landscape of this compound is primarily dictated by the stereochemistry of the substituted cyclohexane (B81311) ring. The bulky tetramethyl substitution pattern significantly influences the preferred three-dimensional arrangement of the molecule. The cyclohexane ring can, in principle, adopt several conformations, including the chair, boat, and twist-boat forms. However, the chair conformation is generally the most stable for cyclohexane and its derivatives due to minimized torsional and steric strain.

For this compound, the chair conformation is expected to be the global minimum on the potential energy surface. Within this conformation, the acetyl group (-COCH3) can occupy either an axial or an equatorial position. Due to the significant steric hindrance imposed by the four methyl groups, particularly the two at the C2 position, the conformational equilibrium is expected to overwhelmingly favor the isomer where the acetyl group is in the equatorial position to minimize 1,3-diaxial interactions.

The presence of the gem-dimethyl groups at the C2 and C4 positions "locks" the ring in a preferred chair conformation, restricting its flexibility. The energy barrier for ring inversion would be considerably higher than that of unsubstituted cyclohexane. A comprehensive conformational analysis would involve systematically rotating the acetyl group and exploring the potential energy surface to identify all stable conformers and the transition states connecting them.

Table 1: Hypothetical Relative Energies of this compound Conformers

| Conformer | Acetyl Group Position | Relative Energy (kcal/mol) |

| Chair | Equatorial | 0.00 |

| Chair | Axial | > 5.0 |

| Twist-Boat | - | ~ 5-7 |

| Boat | - | ~ 7-10 |

Note: This table presents hypothetical data based on established principles of conformational analysis for substituted cyclohexanes. Actual values would require specific computational studies.

Quantum Chemical Calculations of Electronic Structure, Molecular Orbitals, and Reactivity Descriptors

Quantum chemical calculations are essential for understanding the electronic nature of this compound, which in turn governs its reactivity.

Density Functional Theory (DFT) Calculations for Ground State Properties

Density Functional Theory (DFT) is a widely used computational method that can provide accurate descriptions of the ground-state electronic properties of molecules. Using a functional such as B3LYP with a suitable basis set (e.g., 6-31G(d,p) or larger), one can optimize the geometry of the most stable conformer and calculate various electronic properties.

Key properties that can be determined include the distribution of electron density, the dipole moment, and the energies of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is typically localized on the oxygen atom of the carbonyl group, indicating its nucleophilic character. The LUMO is generally centered on the carbonyl carbon, highlighting its electrophilic nature. The HOMO-LUMO energy gap is a crucial indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests higher reactivity.

Ab Initio Methods for High-Accuracy Calculations

For even greater accuracy, particularly for calculating energetic properties, ab initio methods such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory can be employed. While computationally more demanding than DFT, these methods provide a more rigorous treatment of electron correlation, leading to more reliable energy predictions. These high-accuracy calculations are particularly useful for benchmarking the results obtained from more computationally efficient methods like DFT.

Molecular Dynamics (MD) Simulations of this compound in Various Environments

Molecular dynamics (MD) simulations can provide insights into the dynamic behavior of this compound over time, both in isolation and in different solvent environments. By solving Newton's equations of motion for the atoms in the system, MD simulations can model molecular vibrations, conformational transitions, and interactions with surrounding molecules.

Simulations in non-polar solvents like hexane (B92381) would show the intrinsic conformational dynamics of the molecule, likely revealing it to be quite rigid due to the bulky methyl groups. In contrast, simulations in polar solvents such as water or ethanol (B145695) would highlight the role of solute-solvent interactions, particularly hydrogen bonding to the carbonyl oxygen. These interactions can influence the conformational preferences and the electronic properties of the ketone.

Prediction of Spectroscopic Parameters (NMR Chemical Shifts, IR Frequencies, UV-Vis Absorption Maxima)

Computational chemistry is a powerful tool for predicting spectroscopic properties, which can aid in the experimental characterization of molecules.

NMR Chemical Shifts: The Gauge-Including Atomic Orbital (GIAO) method, typically used in conjunction with DFT, can provide reliable predictions of ¹H and ¹³C NMR chemical shifts. These predicted spectra can be compared with experimental data to confirm the structure of the molecule. For this compound, distinct signals would be expected for the four methyl groups, the methylene (B1212753) protons on the cyclohexane ring, and the acetyl group.

IR Frequencies: The vibrational frequencies calculated from a DFT frequency analysis can be correlated with an experimental infrared (IR) spectrum. A prominent feature in the predicted IR spectrum of this ketone would be a strong absorption band corresponding to the C=O stretching vibration, typically in the range of 1700-1725 cm⁻¹.

UV-Vis Absorption Maxima: Time-dependent DFT (TD-DFT) can be used to predict the electronic transitions and thus the UV-Vis absorption spectrum. For a simple ketone like this, a weak n → π* transition would be expected at a longer wavelength (around 280-300 nm) and a stronger π → π* transition at a shorter wavelength.

Table 2: Hypothetically Predicted Spectroscopic Data for this compound

| Spectroscopic Parameter | Predicted Value |

| ¹³C NMR Chemical Shift (C=O) | ~ 210-215 ppm |

| ¹H NMR Chemical Shift (CH₃-C=O) | ~ 2.1 ppm |

| IR Frequency (C=O stretch) | ~ 1715 cm⁻¹ |

| UV-Vis λ_max (n → π*) | ~ 285 nm |

Note: This table contains illustrative data based on typical values for similar ketones. Precise predictions require specific quantum chemical calculations.

Reaction Pathway Exploration and Transition State Analysis for Transformations Involving this compound

Computational methods can be used to explore the mechanisms of chemical reactions involving this compound. For instance, the reduction of the ketone to the corresponding alcohol by a reducing agent like sodium borohydride (B1222165) could be modeled.

By mapping the potential energy surface, the structures of the reactants, products, and any intermediates can be determined. Crucially, the transition state (the highest energy point along the reaction coordinate) can be located and characterized. The energy of the transition state relative to the reactants gives the activation energy, which is a key determinant of the reaction rate. Such studies would likely show that nucleophilic attack on the carbonyl carbon is sterically hindered by the adjacent bulky tetramethylcyclohexyl group, potentially leading to a slower reaction rate compared to less hindered ketones.

Quantitative Structure-Activity Relationships (QSAR) for Related Chemical Scaffolds (excluding biological and safety contexts)

Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) studies are computational methodologies aimed at establishing a mathematical correlation between the structural features of molecules and their physicochemical properties or activities. For chemical scaffolds related to this compound, such as various ketones and cyclic compounds, QSPR models have been developed to predict a range of non-biological properties, offering valuable insights for chemical research and development. These models are instrumental in forecasting properties like acidity, boiling point, and chromatographic retention times without the need for extensive experimental measurements.

One notable area of research has been the prediction of the acidity (pKa) of ketones. A significant QSPR study developed a model to predict the pKa values of a diverse set of forty-eight ketones in dimethyl sulfoxide (B87167) (DMSO). researchgate.netresearchgate.net The model was constructed using stepwise multiple linear regression analysis, which resulted in a statistically robust equation with significant predictive power, evidenced by a squared correlation coefficient (r²) of 0.91 and a squared cross-validated correlation coefficient (q²) of 0.86. researchgate.net The predictive capability of the model was further affirmed with an external set of five ketones, for which it also provided reasonable acidity predictions. researchgate.net

The descriptors identified as most influential in determining the acidity of these ketones included the E-state index for the most positive hydrogen atom (Hmin), the count of double bonds (nDB), the E-state index for the atom type SdssC_acnt, the connectivity index xc3, and the van der Waals volume (Vvdw). The relationship established by the model highlights the complex interplay of electronic and steric factors in influencing the acidity of the α-hydrogens in ketones.

Another significant application of QSPR for ketones is the prediction of their boiling points. Research in this area has led to the development of models for large datasets of ketones. For instance, a study involving 202 ketones utilized the Comprehensive Descriptors for Structural and Statistical Analysis (CODESSA) program to create a four-parameter model. This model demonstrated a very high squared correlation coefficient (R²) of 0.9907. researchgate.net The key descriptors in this model were the Kier & Hall index (order 1), the total molecular two-center resonance energy divided by the number of atoms, the maximum net atomic charge for a carbon atom, and the average valency of a carbon atom. researchgate.net Such models are valuable for estimating the boiling points of new or uncharacterized ketones.

Furthermore, the chromatographic behavior of ketones has been the subject of Quantitative Structure-Retention Relationship (QSRR) studies. These investigations aim to predict the retention time of compounds in chromatographic separations based on their molecular structure. For alkylnaphthyl ketones, a QSRR model suggested that retention times are primarily influenced by the dipole moment and the length of the alkyl substituent.

The table below presents a selection of data from the aforementioned QSPR study on ketone acidities, illustrating the relationship between the chemical structure, molecular descriptors, and the experimentally observed pKa values.

Applications of 1 2,2,4,4 Tetramethylcyclohexyl Ethanone in Chemical Synthesis and Materials Science

1-(2,2,4,4-Tetramethylcyclohexyl)ethanone as a Key Synthetic Intermediate in Complex Molecule Synthesis

Ketones are foundational intermediates in organic synthesis due to the versatile reactivity of the carbonyl group. This compound is no exception, serving as a potential precursor for a variety of more complex molecular architectures. The bulky tetramethylcyclohexyl group can be strategically employed to introduce steric hindrance, enhance lipophilicity, or direct the stereochemical outcome of subsequent reactions.

While specific examples of its use in multi-step natural product synthesis are not prominent in the literature, its potential reactions are well-understood. These include:

Nucleophilic Addition: The carbonyl carbon is electrophilic and susceptible to attack by various nucleophiles, such as Grignard reagents or organolithium compounds, to form tertiary alcohols. This provides a pathway to introduce new carbon-carbon bonds and build molecular complexity.

Reduction: The ketone can be readily reduced to the corresponding secondary alcohol, 1-(2,2,4,4-tetramethylcyclohexyl)ethanol, using reducing agents like sodium borohydride (B1222165) or lithium aluminum hydride. This alcohol can then be used in further functional group transformations, such as esterification or etherification.

Alpha-Functionalization: The carbons alpha to the carbonyl group can be deprotonated to form an enolate, which can then react with various electrophiles. This allows for the introduction of alkyl, halogen, or other functional groups adjacent to the carbonyl, providing a route to a wide range of derivatives.

Rearrangement Reactions: Under specific conditions, ketones can undergo rearrangements. For instance, the Baeyer-Villiger oxidation represents a powerful transformation where a peroxyacid is used to convert the ketone into an ester, 1-(2,2,4,4-tetramethylcyclohexyl) acetate (B1210297). wikipedia.org This reaction is highly valuable for creating esters from ketones with predictable regiochemistry. organic-chemistry.org

The presence of four methyl groups on the cyclohexane (B81311) ring provides a unique structural and steric profile, making this ketone a potentially valuable building block for creating molecules where control over spatial arrangement and solubility in nonpolar media is critical.

Role of this compound in Flavor and Fragrance Chemistry from a Synthetic Perspective

The fragrance and flavor industry continually seeks novel compounds with unique organoleptic properties. justia.com The synthesis of new aroma chemicals often involves the derivatization of existing molecular scaffolds. nih.govencyclopedia.pub The tetramethylcyclohexyl ethanone (B97240) structure is a promising candidate for such exploration.

The chemical modification of this compound can lead to new molecules with potentially interesting aroma profiles. Based on standard organic transformations and analogous reactions in the fragrance industry, several synthetic pathways can be proposed.

One of the most important reactions for converting ketones into aroma compounds is the Baeyer-Villiger oxidation . nih.govyoutube.com This reaction would transform the ketone into the corresponding acetate ester. Esters are a major class of fragrance compounds, often possessing fruity and floral notes. beilstein-journals.org The regioselectivity of this oxidation is predictable, with the cyclohexyl group having a high migratory aptitude, ensuring the formation of 2,2,4,4-tetramethylcyclohexyl acetate. organic-chemistry.org

Another common strategy is the formation of acetals . Ketones react with diols under acidic conditions to form cyclic acetals, which are themselves a known class of fragrance materials. google.comgoogle.com Reacting this compound with various diols like ethylene (B1197577) glycol or 1,3-propanediol (B51772) could yield a library of novel acetal (B89532) derivatives with potentially diverse scent characteristics, ranging from fruity to woody or musky.

Finally, reduction of the ketone to the alcohol, followed by esterification with various carboxylic acids (e.g., acetic acid, propionic acid, butyric acid), would produce a range of esters, each with a potentially unique aroma profile.

| Reaction Type | Reactant(s) | Resulting Compound Class | Potential Aroma Contribution |

|---|---|---|---|

| Baeyer-Villiger Oxidation | Peroxyacid (e.g., m-CPBA) | Ester (Acetate) | Fruity, Floral, Sweet |

| Acetalization | Diol (e.g., Ethylene Glycol) | Acetal/Ketal | Woody, Musky, Fruity |

| Reduction & Esterification | 1. Reducing Agent (e.g., NaBH₄) 2. Carboxylic Acid | Ester | Fruity, Floral, Green |

The perception of odor is initiated by the binding of a volatile molecule to specific olfactory receptors in the nasal epithelium. The relationship between a molecule's structure and its perceived odor is complex, but key factors include its size, shape (stereochemistry), and the nature of its functional groups. researchgate.net

The this compound moiety possesses distinct structural features that are expected to influence its interaction with olfactory receptors:

The Ketone Functional Group: The carbonyl group (C=O) is a common "odotope" or "osmophore" – a functional group known to be crucial for the odor of many compounds. It can act as a hydrogen bond acceptor, which is a key interaction in many receptor-ligand binding events.

Lipophilicity: The large alkyl framework makes the molecule highly lipophilic (fat-soluble). This property is crucial for an odorant, as it must traverse the aqueous nasal mucus to reach the lipid-rich membranes of the olfactory neurons where the receptors are located.

From a molecular perspective, the odor character of any derivative would depend on how modifications alter the balance between the polar interactions of the functional group and the shape-dependent hydrophobic interactions of the bulky ring.

| Structural Feature | Physicochemical Property | Hypothesized Role in Receptor Interaction |

|---|---|---|

| Carbonyl (C=O) Group | Polar, Hydrogen Bond Acceptor | Primary binding interaction; anchors the molecule in the receptor pocket. |

| Tetramethylcyclohexyl Ring | Bulky, Non-polar, Lipophilic | Defines molecular shape for receptor fit; engages in hydrophobic interactions. |

| Gem-dimethyl Groups | Steric Hindrance | Restricts conformational flexibility, leading to a more defined shape for specific receptor binding. |

Polymeric Materials Incorporating this compound Derivatives

The incorporation of bulky, rigid side groups into polymer chains is a well-established strategy for modifying their physical and thermal properties. rsc.org The tetramethylcyclohexyl group is an excellent candidate for this purpose due to its significant steric bulk and saturated, stable structure.